DL-3-Methylvaline, hcl
Overview
Description
DL-3-Methylvaline, hydrochloride: is a derivative of the amino acid valine It is a racemic mixture, meaning it contains equal amounts of both enantiomers (D and L forms) of 3-methylvaline
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-3-Methylvaline, hydrochloride can be synthesized through several methods. One common approach involves the alkylation of valine with methyl iodide in the presence of a strong base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium hydroxide
Industrial Production Methods: In industrial settings, the production of DL-3-Methylvaline, hydrochloride often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: DL-3-Methylvaline, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form primary or secondary amines.
Substitution: Can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 3-Methyl-2-oxopentanoic acid
Reduction: 3-Methylvaline amine
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
DL-3-Methylvaline, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of DL-3-Methylvaline, hydrochloride involves its incorporation into proteins and peptides, where it can influence their structure and function. It interacts with various molecular targets, including enzymes and receptors, modulating their activity and affecting cellular processes. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
DL-3-Methylvaline, hydrochloride can be compared with other similar compounds such as:
L-Valine: A naturally occurring amino acid with similar properties but only one enantiomer.
DL-2-Aminobutyric acid: Another racemic amino acid derivative with different side chain properties.
DL-3-Methylleucine: Similar in structure but with a different branching pattern on the side chain.
Uniqueness: DL-3-Methylvaline, hydrochloride is unique due to its specific methyl group positioning, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and enantiomeric effects in various applications.
Properties
IUPAC Name |
2-amino-3,3-dimethylbutanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMBOHVAVKHHTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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